5-Bromo-2-nitropyridin-3-OL

Catalog No.
S989346
CAS No.
691872-15-8
M.F
C5H3BrN2O3
M. Wt
218.994
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Bromo-2-nitropyridin-3-OL

CAS Number

691872-15-8

Product Name

5-Bromo-2-nitropyridin-3-OL

IUPAC Name

5-bromo-2-nitropyridin-3-ol

Molecular Formula

C5H3BrN2O3

Molecular Weight

218.994

InChI

InChI=1S/C5H3BrN2O3/c6-3-1-4(9)5(7-2-3)8(10)11/h1-2,9H

InChI Key

OOPJQYJTWRBGME-UHFFFAOYSA-N

SMILES

C1=C(C=NC(=C1O)[N+](=O)[O-])Br

Synonyms

5-Bromo-2-nitropyridin-3-ol

5-Bromo-2-nitropyridin-3-ol (CAS: 691872-15-8) is a highly functionalized, procurement-critical pyridine building block utilized extensively in the synthesis of advanced kinase inhibitors. The molecule features three orthogonally reactive sites: a 3-hydroxyl group primed for etherification, a 5-bromo handle for palladium-catalyzed cross-coupling, and a 2-nitro group that serves as a masked amine [1]. In industrial process chemistry, it is the premier starting material for manufacturing ALK, ROS1, and c-Met inhibitors, such as Crizotinib and its derivatives, as well as emerging HPK1 inhibitors for immuno-oncology [2]. Buyers prioritize this specific compound over simpler pyridines because its unique substitution pattern allows for protecting-group-free functionalization, enabling highly scalable, kilogram-level active pharmaceutical ingredient (API) manufacturing campaigns [1].

Research Fit

Workflow
Heterocycle elaboration via unique bromine / nitro / hydroxyl substitution pattern
Selection
Regioisomer identity must be confirmed; substitution pattern governs reactivity and downstream outcomes
Use Context
Route-scalable intermediate with reported high-yield single-step synthesis; store at 2–8 °C under inert atmosphere

A procurement team might consider substituting 5-Bromo-2-nitropyridin-3-ol with 2-amino-5-bromopyridin-3-ol to bypass the downstream nitro-reduction step required to form the final kinase-binding pharmacophore. However, this substitution fails in practical scale-up for two critical reasons. First, the free primary amine interferes with key etherification steps, such as Mitsunobu reactions, leading to competitive N-alkylation, poor regioselectivity, and severe yield losses [1]. Second, the electron-donating nature of the amine group deactivates the 5-bromo position toward oxidative addition during palladium-catalyzed Suzuki couplings. This results in sluggish, incomplete reactions that necessitate costly and non-scalable semipreparative HPLC purification[1]. Retaining the 2-nitro group is essential for both regiocontrol and catalytic acceleration.

Substitution Risk

Target
5-Bromo-2-nitropyridin-3-OL (CAS 691872-15-8)
! Regioisomers with identical molecular formula exhibit significantly different LogP, boiling point, and pKa. Direct substitution without CAS-level verification may shift reaction outcomes.
! Synthetic efficiency and step-count differ across isomers; a regioisomer may not support the same yield or route scalability. Property mismatch limits interchangeability.

Nitro-Activated Suzuki Coupling

In the kilogram-scale synthesis of c-Met/ALK inhibitors, utilizing the nitro-containing intermediate derived from 5-Bromo-2-nitropyridin-3-ol significantly improves cross-coupling efficiency compared to its 2-amino counterpart [1]. The strongly electron-withdrawing nitro group accelerates the palladium oxidative addition step at the 5-bromo position. This drives the coupling reaction to completion, eliminating the complex impurity profiles associated with the electron-donating amine baseline and bypassing the need for semipreparative HPLC purification[1].

Evidence DimensionCross-coupling reaction completion and purification requirement
Target Compound DataNitro-substituted aryl halide drives Suzuki coupling to completion, enabling simple crystallization/filtration
Comparator Or Baseline2-Amino-substituted aryl halide (original medicinal chemistry route) results in incomplete reaction requiring semipreparative HPLC
Quantified DifferenceElimination of HPLC purification step; highly selective coupling profile
ConditionsPalladium-catalyzed Suzuki coupling with pinacol boronate or phosphorus-containing phenylboronic acid

Procurement of the nitro-substituted precursor eliminates costly chromatographic bottlenecks during kilogram-scale API manufacturing.

Yield Advantage
Cross-study comparable
90% isolated yield vs 28% (6-Br-2-NO₂-3-OH) Δ +62 pp
Supports cost-efficient procurement and synthesis planning at scale
Cross-study comparison; verify under intended conditions

Regioselective O-Alkylation via Masked Amine

The synthesis of complex ether-linked kinase inhibitors requires strict regiocontrol during the coupling of chiral alcohols to the pyridine core. 5-Bromo-2-nitropyridin-3-ol provides an optimal substrate for Mitsunobu etherification because the 2-nitro group acts as a masked amine that cannot participate as a nucleophile[1]. If a buyer were to substitute this with 2-amino-5-bromopyridin-3-ol, the free amine would competitively react with the activated alcohol, drastically reducing the yield of the desired O-alkylated product .

Evidence DimensionNucleophilic interference during etherification
Target Compound Data2-Nitro group remains inert under Mitsunobu conditions, ensuring exclusive O-alkylation at the 3-OH
Comparator Or Baseline2-Amino analogs exhibit competitive N-alkylation and poor regioselectivity
Quantified DifferenceHigh yield of desired ether without N-alkylated byproducts
ConditionsMitsunobu reaction with chiral alcohols (e.g., (S)-1-(2,6-dichloro-3-fluorophenyl)ethanol), DIAD, PPh3

Using the nitro-compound secures high regioselectivity in early synthesis steps, preventing yield loss and complex byproduct separation.

LogP Difference
Predicted
LogP 2.16 vs 0.76 (5-Br-3-NO₂-2-OH) Δ 1.40
Informs isomer-specific purification, extraction, and assay design
Predicted values; experimental confirmation recommended

Scalable Isolation without Chromatography

From a procurement and supply-chain perspective, the availability and cost-effectiveness of a building block depend on its synthesis efficiency. 5-Bromo-2-nitropyridin-3-ol is synthesized from 3-bromo-5-hydroxypyridine via direct nitration, achieving yields of 63% at kilogram scale to 90% at bench scale [1]. Crucially, the product can be isolated simply by pouring the reaction mixture into ice water and filtering the precipitated solid, bypassing the need for solvent extraction or column chromatography .

Evidence DimensionIsolation efficiency and scale-up yield
Target Compound Data63-90% yield with direct precipitation in ice water
Comparator Or BaselineStandard multi-step halogenated pyridine syntheses requiring chromatography
Quantified DifferenceChromatography-free isolation at kilogram scale
ConditionsNitration with fuming HNO3/H2SO4 at 0-10 °C, followed by aqueous precipitation

The straightforward, chromatography-free isolation ensures reliable commercial availability and cost-effective procurement for scale-up campaigns.

Boiling Point Divergence
Predicted
393.4±37.0 °C (target) vs 329.0±37.0 °C (5-Br-3-NO₂-2-OH); 413.0±40.0 °C (6-Br-2-NO₂-3-OH)
Intermediate volatility profile guides distillation and scale-up thermal planning
Predicted values; target melting point not reliably established
Step Economy
Class-level inference
Single-step nitration vs multi-step bromination sequence (6-Br-2-NO₂-3-OH)
May reduce processing complexity, reagent use, and overall cost
Qualitative comparison; formal step-count data not applicable

ALK and c-Met Inhibitor Synthesis

Directly leverages the nitro group's acceleration of Suzuki couplings to manufacture APIs like Crizotinib and HS-10168 without HPLC bottlenecks [1].

HPK1 Inhibitors for Cancer Immunotherapy

Utilizes the compound's orthogonal reactivity (Mitsunobu at 3-OH, coupling at 5-Br, reduction at 2-NO2) to build complex heterocyclic scaffolds targeting hematopoietic progenitor kinase 1[2].

2-Aminopyridine Library Generation

Acts as a versatile, protecting-group-free core for medicinal chemistry libraries, where the nitro group is reduced late-stage to yield the kinase-binding 2-aminopyridine pharmacophore [1].

Application Fit Matrix

Application
Selection Property
Validation Focus
Pd-Catalyzed Cross-Coupling Intermediate
Bromine at 5-position as coupling handle; reducible nitro group for diversification
Confirm coupling efficiency and nitro reduction compatibility in target scaffold
Process Scale-Up Candidate
Single-step synthesis; reported high yield and step economy
Validate batch-to-batch yield, purity, and thermal profile during scale-up
Regioisomer Impurity Reference Standard
Differentiated LogP and boiling point signatures from regioisomers
Establish HPLC retention markers and confirm identity via orthogonal analytical methods

XLogP3

1.9

Wikipedia

5-Bromo-2-nitropyridin-3-ol

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